N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a dioxole derivative and a thioamide precursor. The tosyl group is then introduced via a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like pyridine for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity. This compound may also induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- Benzo[d][1,3]dioxol-5-ylmethylenemorpholine
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of both the benzo[d][1,3]dioxole and thiazole rings, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry where it can be tailored to interact with specific biological targets .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-7-16(8-5-14)30(25,26)10-2-3-20(24)23-21-22-17(12-29-21)15-6-9-18-19(11-15)28-13-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHYBVXKVYSXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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